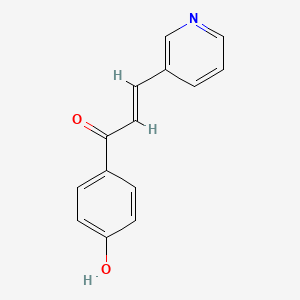

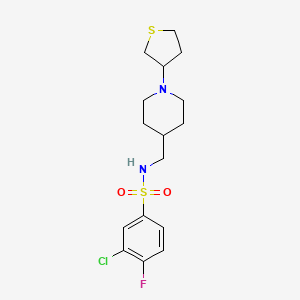

![molecular formula C19H15N5O4S2 B2926151 5-(4-甲基-1,2,3-噻二唑-5-甲酰胺基)-4-氧代-3-苯基-3,4-二氢噻吩并[3,4-d]嘧啶-1-甲酸乙酯 CAS No. 1396761-58-2](/img/structure/B2926151.png)

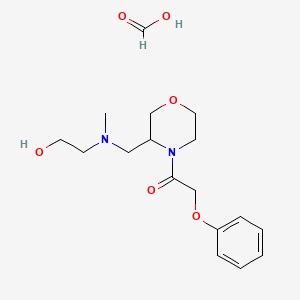

5-(4-甲基-1,2,3-噻二唑-5-甲酰胺基)-4-氧代-3-苯基-3,4-二氢噻吩并[3,4-d]嘧啶-1-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . It may be used in the preparation of compounds with potent fungicidal activity .

Synthesis Analysis

The successful synthesis of novel hydrazide–hydrazones was confirmed by elemental analysis and the FT-IR, 1 H NMR, and 13 C NMR spectra .Molecular Structure Analysis

The molecular formula of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is C6H8N2O2S . The structure of the synthesized compound was confirmed using IR, 1 H NMR, C, H, N analysis, and LCMS .Chemical Reactions Analysis

The docking study proved strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol) .Physical And Chemical Properties Analysis

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has a density of 1.265 g/cm³ at 25 °C, a boiling point of 117°C to 118°C (15mmHg), and a refractive index of 1.504 .科学研究应用

Antimicrobial Activity

Compounds derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown significant antimicrobial activity. The synthesis of novel compounds aims to obtain substances with potent antimicrobial properties. For instance, hydrazide–hydrazone derivatives have been synthesized with satisfactory reaction efficiency and demonstrated considerable antibacterial activity against specific bacterial strains .

Antidiabetic Drug Synthesis

The thiadiazole scaffold is an important building block in the synthesis of antidiabetic drugs like glimepiride. A practical and scalable synthesis involving this scaffold has been accomplished, highlighting its significance in pharmaceutical manufacturing .

Anticancer Therapeutics

Thiadiazole derivatives are being explored as anticancer agents due to their versatility in medicinal chemistry. Despite progress in understanding cancer pathogenesis, there is a continuous need for novel and more effective anticancer therapeutics, and thiadiazole ring-containing compounds are at the forefront of this research .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 5-[(4-methylthiadiazole-5-carbonyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4S2/c1-3-28-19(27)14-12-9-29-17(20-16(25)15-10(2)21-23-30-15)13(12)18(26)24(22-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHUFXSLGRVSQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(N=NS3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

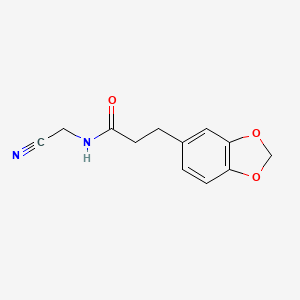

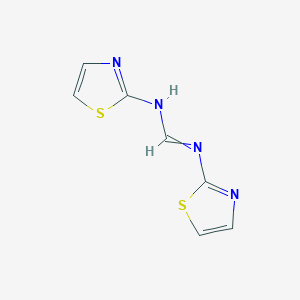

![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2926070.png)

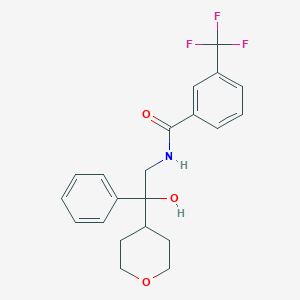

![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2926071.png)

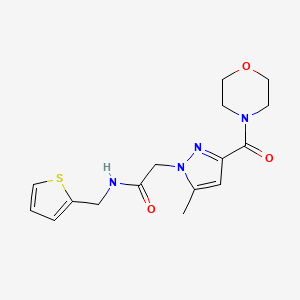

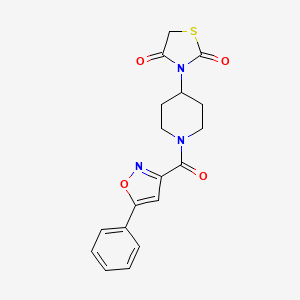

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2926075.png)

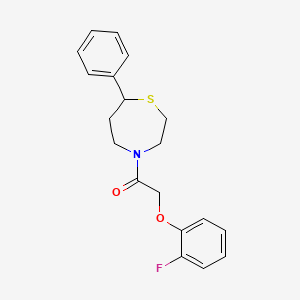

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)